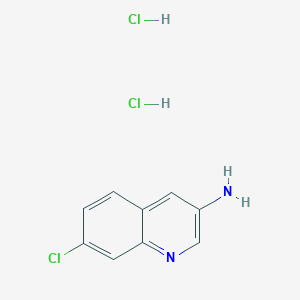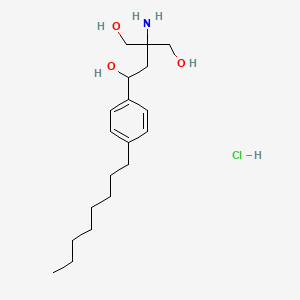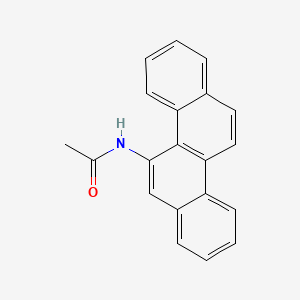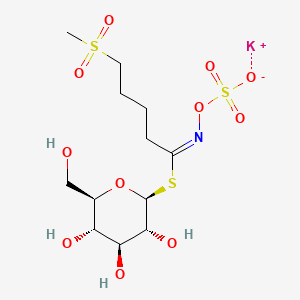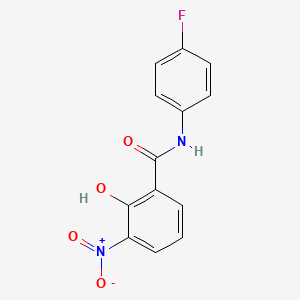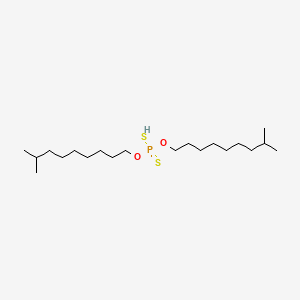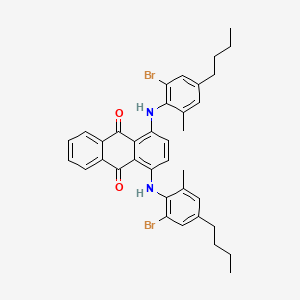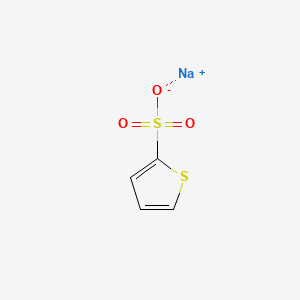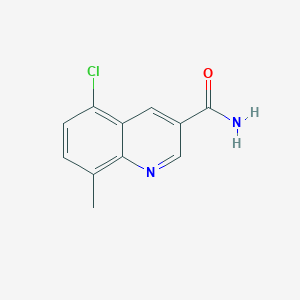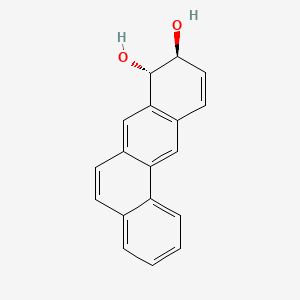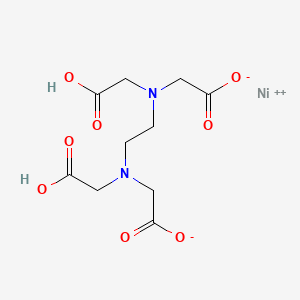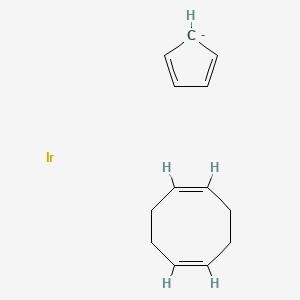
((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is an organometallic compound that features iridium as the central metal atom coordinated with cycloocta-1,5-diene and cyclopenta-2,4-dien-1-yl ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” typically involves the reaction of iridium precursors with cycloocta-1,5-diene and cyclopenta-2,4-dien-1-yl ligands under controlled conditions. Common iridium precursors include iridium chloride or iridium acetylacetonate. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) species.
Reduction: Reduction reactions can convert iridium(III) back to iridium(I).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents like hydrogen gas or sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium-ligand complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology and Medicine
While specific applications in biology and medicine may not be well-documented, organometallic compounds like this one are being explored for their potential use in drug development and as imaging agents.
Industry
In industry, the compound’s catalytic properties are leveraged in processes such as the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” exerts its effects typically involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other iridium complexes with different ligands, such as:
- Iridium(III) chloride
- Iridium acetylacetonate
- Iridium cyclooctadiene complexes
Uniqueness
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other iridium complexes.
Propriétés
Numéro CAS |
12154-82-4 |
|---|---|
Formule moléculaire |
C13H17Ir- |
Poids moléculaire |
365.49 g/mol |
Nom IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;cyclopenta-1,3-diene;iridium |
InChI |
InChI=1S/C8H12.C5H5.Ir/c1-2-4-6-8-7-5-3-1;1-2-4-5-3-1;/h1-2,7-8H,3-6H2;1-5H;/q;-1;/b2-1-,8-7-;; |
Clé InChI |
QZPRVUGDXOFRNK-GCOBPYNFSA-N |
SMILES isomérique |
C1/C=C\CC/C=C\C1.[CH-]1C=CC=C1.[Ir] |
SMILES canonique |
C1CC=CCCC=C1.[CH-]1C=CC=C1.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)

